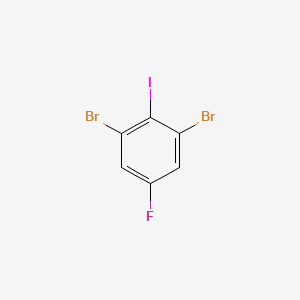

1,3-Dibromo-5-fluoro-2-iodobenzene

Descripción general

Descripción

1,3-Dibromo-5-fluoro-2-iodobenzene is a halogenated aromatic compound that contains bromine, fluorine, and iodine substituents on a benzene ring. This compound is of interest due to the presence of multiple halogens, which can influence its reactivity and physical properties. The structure of related halogenated benzenes has been studied to understand the effects of halogen bonding and molecular packing .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves the use of halogenating agents or reactions with halogen-containing compounds. For instance, the fluorination of 1,3-dicarbonyl compounds has been achieved using aqueous hydrofluoric acid and iodosylbenzene, which could be a potential method for introducing fluorine into a benzene ring . Additionally, the synthesis of various peptide chains using 2-fluoro-1,3,5-trinitrobenzene demonstrates the utility of fluorinated aromatic compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the type and position of halogen substituents. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋯F–C hydrogen bonding, which could be relevant when considering the structure of 1,3-dibromo-5-fluoro-2-iodobenzene . The structure-melting relations in isomeric dibromobenzenes also provide insight into how different halogen placements affect the melting points and crystal structures .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including substitution and coupling reactions. For example, the triazidation of 2,4,6-trifluorobenzenes shows how halogenated benzenes can be further functionalized . The synthesis of fluorinated distyrylbenzene chromophores also illustrates how halogenated benzenes can be used to create complex organic molecules with specific electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are affected by the nature and position of the halogen substituents. The study of increasingly sterically crowded 1,4-diiodo-2,3,5,6-tetraarylbenzenes provides information on how steric effects influence the properties of such compounds . The comparison of the molecular structure of 1,3,5-trifluorobenzene from two electron diffraction studies helps in understanding the precise geometric parameters that can be expected in similar compounds .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Intermediates

1,3-Dibromo-5-fluoro-2-iodobenzene is a valuable precursor for various organic transformations, especially those involving the formation of benzynes. Its derivatives, like 1,2-Dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, play a crucial role in synthetic chemistry due to their ability to act as intermediates in the synthesis of more complex molecules (Diemer, Leroux, & Colobert, 2011).

Crystal Structure Prediction

The structure of compounds closely related to 1,3-Dibromo-5-fluoro-2-iodobenzene, such as 1,3-dibromo-2-chloro-5-fluorobenzene, has been predicted using first-principles calculations. These studies are significant for understanding the crystal structures of such halogenated benzenes, which can influence their reactivity and properties (Misquitta, Welch, Stone, & Price, 2008).

Fluorination Reactions

The compound plays a role in fluorination reactions, such as the fluorination of 1,3-dicarbonyl compounds. This process demonstrates its utility in introducing fluorine atoms into other organic compounds, which is crucial for developing various pharmaceuticals and agrochemicals (Kitamura, Kuriki, Morshed, & Hori, 2011).

Vibrational Spectroscopy Studies

Studies involving compounds structurally similar to 1,3-Dibromo-5-fluoro-2-iodobenzene, like 2-chloro-1,3-dibromo-5-fluorobenzene, have been conducted using vibrational spectroscopy. These studies provide insights into the molecular properties and behavior of such halogenated benzenes (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Organometallic Intermediates and Deprotonation Studies

1,3-Dibromo-5-fluoro-2-iodobenzene and related compounds are involved in the formation of organometallic intermediates. These intermediates are formed through processes such as halogen migration and reduction, which are crucial in organic synthesis (Mongin, Marzi, & Schlosser, 2001).

Catalysis and Reaction Kinetics

This compound is used in studies to understand the kinetics of reactions like the Ullmann phenyl coupling reaction on surfaces. Such research is essential for the development of new catalytic processes in organic chemistry (Meyers & Gellman, 1995).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

Mecanismo De Acción

Target of Action

It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

Halogenated benzene compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring acts as a nucleophile and attacks the halogen electrophile, forming a carbocation intermediate that loses a proton to regenerate the aromatic ring .

Biochemical Pathways

Halogenated benzene compounds can potentially affect various biochemical pathways due to their reactivity and ability to form covalent bonds with biological macromolecules .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s detoxification mechanisms .

Result of Action

Halogenated benzene compounds can potentially cause cellular damage due to their reactivity and ability to form covalent bonds with biological macromolecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Dibromo-5-fluoro-2-iodobenzene . For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, individual factors such as age, sex, health status, and genetic makeup can influence its efficacy and potential toxicity .

Propiedades

IUPAC Name |

1,3-dibromo-5-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKANDEJFABTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369185 | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-fluoro-2-iodobenzene | |

CAS RN |

62720-29-0 | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62720-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

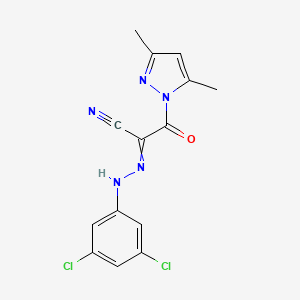

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)